molecular formula C15H22O9 B1212296 Deutzioside

Deutzioside

Cat. No. B1212296
M. Wt: 346.33 g/mol
InChI Key: QSOURIMNVDBNHL-HJJINUIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deutzioside is a glycoside.

Scientific Research Applications

Iridoid Glycosides in Plant Studies

Deutzioside, an iridoid glycoside, has been extensively studied for its presence and role in various plants. For example, Esposito et al. (1984) isolated stable aglycones of deutzioside from Deutzia scabra, highlighting its significance in plant chemistry (Esposito, Iavarone, Sen, & Trogolo, 1984). Additionally, Jensen, Mikkelsen, and Nielsen (1981) investigated iridoid glycosides, including deutzioside, in various species of Mentzelia, further emphasizing the widespread occurrence and importance of these compounds in plant species (Jensen, Mikkelsen, & Nielsen, 1981).

Role in Biosynthesis and Plant Metabolism

The biosynthesis pathways involving deutzioside have been a subject of interest. Uesato et al. (1986) demonstrated that iridodial glucoside is a precursor of deutzioside in Deutzia crenata, indicating its role in the biosynthesis of iridoid glucosides (Uesato, Miyauchi, Itoh, & Inouye, 1986).

Medicinal and Anti-inflammatory Properties

Research has also focused on the medicinal properties of deutzioside. Bucar, Knauder, and Schubert-Zsilavecz (1998) found that mentzeloside, synonymous with deutzioside, exhibited significant anti-inflammatory activity, highlighting its potential therapeutic applications (Bucar, Knauder, & Schubert-Zsilavecz, 1998).

Ecological and Biogeographical Studies

The presence and distribution of deutzioside have implications for ecological and biogeographical research. For instance, Kim et al. (2015) explored the biogeography and character evolution of Deutzia, which includes studies on compounds like deutzioside, providing insights into plant evolution and distribution patterns (Kim, Deng, Wen, Nie, & Sun, 2015).

properties

Product Name

Deutzioside

Molecular Formula

C15H22O9

Molecular Weight

346.33 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2R,4S,5S,6S,10S)-5-hydroxy-7-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C15H22O9/c1-4-3-21-14(7-6(4)9(18)13-12(7)23-13)24-15-11(20)10(19)8(17)5(2-16)22-15/h3,5-20H,2H2,1H3/t5-,6-,7+,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1

InChI Key

QSOURIMNVDBNHL-HJJINUIOSA-N

Isomeric SMILES

CC1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@H]2O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC1=COC(C2C1C(C3C2O3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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